REACTION_CXSMILES
|
[CH2:1]([OH:6])[CH:2]([OH:5])[CH2:3][CH3:4].[CH3:7][CH:8](O)[CH:9]([OH:11])[CH3:10].ClC(Cl)(Cl)C(C(Cl)(Cl)Cl)=O.[C:23]([O-:26])([O-:25])=[O:24].[K+].[K+]>>[C:9]1(=[O:11])[O:5][CH:2]([CH2:3][CH3:4])[CH2:1][O:6]1.[C:23]1(=[O:26])[O:25][CH:9]([CH3:10])[CH:8]([CH3:7])[O:24]1 |f:3.4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(CC)O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C(C)O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)C(Cl)(Cl)Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to produce comparable
|
Name
|
|
Type
|
product
|
Smiles
|
C1(OCC(CC)O1)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C1(OC(C)C(C)O1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([OH:6])[CH:2]([OH:5])[CH2:3][CH3:4].[CH3:7][CH:8](O)[CH:9]([OH:11])[CH3:10].ClC(Cl)(Cl)C(C(Cl)(Cl)Cl)=O.[C:23]([O-:26])([O-:25])=[O:24].[K+].[K+]>>[C:9]1(=[O:11])[O:5][CH:2]([CH2:3][CH3:4])[CH2:1][O:6]1.[C:23]1(=[O:26])[O:25][CH:9]([CH3:10])[CH:8]([CH3:7])[O:24]1 |f:3.4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(CC)O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C(C)O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)C(Cl)(Cl)Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to produce comparable
|
Name
|
|
Type
|
product
|
Smiles
|
C1(OCC(CC)O1)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C1(OC(C)C(C)O1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |